molecular formula C12H10Cl2N2O2S B2445566 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 338956-05-1

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine

Cat. No.: B2445566
CAS No.: 338956-05-1
M. Wt: 317.18
InChI Key: TVBOVTBVHWMHCB-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C12H10Cl2N2O2S and its molecular weight is 317.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Intermediate in Pyrimidine Synthesis : 4-(2,4-Dichlorophenoxy)-5-methoxy-2-(methylsulfanyl)pyrimidine serves as a key intermediate in the synthesis of new pyrimidine compounds. For example, 2,4-dichloro-5-methoxy-pyrimidine, a variant of this compound, is synthesized using materials like methyl methoxyacetate and carbamide, highlighting its role in chemical synthesis and the production of pyrimidine compounds with high purity (Liu Guo-ji, 2009).

Biological Activities

  • Potential in Antiviral Research : Some derivatives of pyrimidine, such as 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidin-5-carbonitrile, have been found to have biological activities, including potential antiviral properties. These compounds can react with various alkylants, demonstrating their versatility in biochemical applications (D. Briel, T. Franz, B. Dobner, 2002).

Pharmaceutical Research

  • Antiretroviral Activity : Compounds similar to this compound have been used in the development of drugs with antiretroviral activity. For instance, some 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines exhibited significant inhibitory activity against retroviruses, highlighting their potential in HIV research (D. Hocková et al., 2003).

Chemical Structure and Analysis

  • Structural Analysis : The compound and its derivatives have been a subject of structural analysis to understand their molecular properties. For example, the study of benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidines has provided insights into their hydrogen-bond structures and polymorphism, which is essential for understanding their chemical behavior (C. Glidewell et al., 2003).

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-5-methoxy-2-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-17-10-6-15-12(19-2)16-11(10)18-9-4-3-7(13)5-8(9)14/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBOVTBVHWMHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=C(C=C(C=C2)Cl)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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